beta-Muricholic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of Beta-Muricholic acid and its derivatives involves complex chemical processes, as described by Kakiyama et al. (2004), who detailed a method for the chemical synthesis of Delta(22)-Beta-Muricholic acid and its taurine and glycine conjugates. This synthesis approach provides insight into the production of Beta-Muricholic acid for research and potential therapeutic use (Kakiyama et al., 2004).

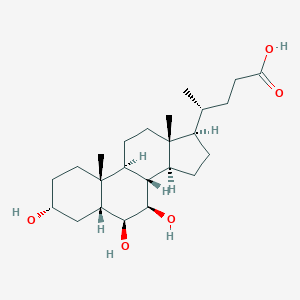

Molecular Structure Analysis

The molecular structure of Beta-Muricholic acid, characterized by its 3 alpha,6 beta,7 beta-trihydroxy-5 beta-cholanic acid configuration, plays a crucial role in its chemical behavior and biological activity. The specific orientation and presence of hydroxyl groups significantly influence its solubility and interaction with cholesterol (Montet et al., 1987).

Chemical Reactions and Properties

Beta-Muricholic acid's chemical properties, particularly its low monomer solubility and high equilibrium precipitation pH, contribute to its ability to form micelles with limited capacity to dissolve cholesterol. These properties are essential for understanding its role in preventing cholesterol crystallization and gallstone formation (Montet et al., 1987).

Physical Properties Analysis

The physical properties of Beta-Muricholic acid, including its solubility and micellar characteristics, are critical for its physiological and pharmacological effects. Studies have shown that Beta-Muricholic acid exhibits a low critical micellar concentration and forms aggregates, which can influence its interaction with cholesterol and bile salts (Poša & Popović, 2017).

Chemical Properties Analysis

The chemical interactions and reactions involving Beta-Muricholic acid, such as its ability to undergo oxidation and reduction, play a significant role in its biological functions and potential therapeutic applications. The synthesis and modification of Beta-Muricholic acid provide valuable insights into its chemical properties and the possibilities for its use in medical and pharmaceutical research (Kakiyama et al., 2004).

Aplicaciones Científicas De Investigación

Application in Liver Fibrosis and Gut Barrier Function Improvement

- Scientific Field : Physiology

- Summary of the Application : Beta-Muricholic acid, specifically its glycine-conjugated form (G-β-MCA), has been studied for its potential anti-cholestasis effect in male Cyp2c70 knockout mice . This is based on its hydrophilic physiochemical property and signaling property as an antagonist of the farnesoid X receptor (FXR) .

- Methods of Application or Experimental Procedures : The study involved administering G-β-MCA treatment for 5 weeks . The G-β-MCA was poorly absorbed in the small intestine and mostly deconjugated in the large intestine, then converted to taurine-conjugated MCA (T-MCA) in the liver .

- Results or Outcomes : The treatment alleviated ductular reaction and liver fibrosis and improved gut barrier function . It decreased the biliary and intestine bile acid hydrophobicity index and increased fecal bile acid excretion, resulting in a reduction in total bile acid pool size .

Application in Bile Acid Profiling

- Scientific Field : Analytical and Bioanalytical Chemistry

- Summary of the Application : Beta-Muricholic acid is part of the bile acid profile in murine feces . Bile acids are a complex class of metabolites that have been described as specific biomarkers of gut microbiota activity .

- Methods of Application or Experimental Procedures : The study used a targeted ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of 28 BAs and six sulfated BAs, covering primary, secondary, and conjugated BAs .

- Results or Outcomes : In murine feces, the most abundant BAs were α-murocholic, deoxycholic, dehydrocholic, and β-murocholic acids .

Application in Stem Cell Research

- Scientific Field : Stem Cell Research

- Summary of the Application : Beta-Muricholic acid has been used to study its effects on the expression of pluripotency, stemness, and inflammatory genes in primary mouse hepatocytes (PMH) and tumor-initiating stem-like cells (TICs) .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Gut Transit Study

- Scientific Field : Gastroenterology

- Summary of the Application : Beta-Muricholic acid has been used as a bile acid to study its effects on gut transit in gnotobiotic or conventional mouse models .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in Bile Acid Synthesis

- Scientific Field : Biochemistry

- Summary of the Application : Beta-Muricholic acid is one of the main forms of bile acids in mice . It is produced from ursodeoxycholic acid by the enzyme cytochrome P450 Cyp2c70 .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application in FXR Antagonism

- Scientific Field : Pharmacology

- Summary of the Application : Tauromuricholic acids, which are the main forms of muricholic acids, have been shown to be potent antagonists of the bile acid receptor farnesoid X receptor (FXR) .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

In-depth studies of capsaicin metabolism and its physiological functions based on MS is anticipated to yield new insights and methods for preventing and treating a wide range of diseases . The gut microbiota regulates host metabolism and gut microbial dysbiosis is associated with obesity and diabetes .

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-CRKPLTDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

beta-Muricholic acid | |

CAS RN |

2393-59-1 | |

| Record name | β-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholan-24-oic acid, 3,6,7-trihydroxy-, (3alpha,5beta,6beta,7beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a,6b,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

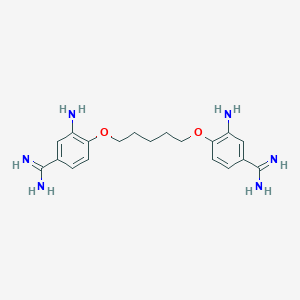

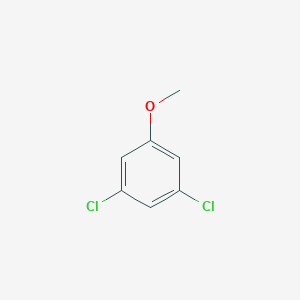

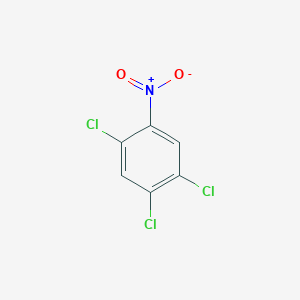

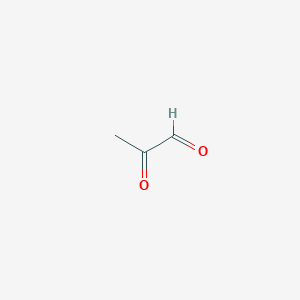

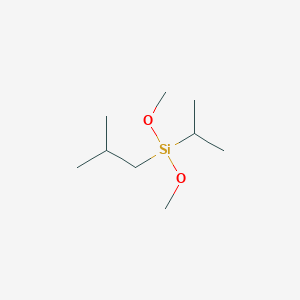

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)